molecular formula C12H17NO3 B13297653 Ethyl 2-amino-3-(benzyloxy)propanoate

Ethyl 2-amino-3-(benzyloxy)propanoate

Cat. No.: B13297653
M. Wt: 223.27 g/mol
InChI Key: NQAGYKGGQHDABK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(benzyloxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a benzyloxy group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(benzyloxy)propanoate typically involves the esterification of 2-amino-3-(benzyloxy)propanoic acid with ethanol in the presence of an acid catalyst. One common method involves the use of trifluoromethanesulfonic acid as a catalyst, with the reaction being carried out under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually heated to control the temperature and ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(benzyloxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the ester group can produce ethyl 2-amino-3-(benzyloxy)propanol.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-(benzyloxy)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(benzyloxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(benzyloxy)butanoate
  • Ethyl 2-amino-3-(benzyloxy)pentanoate
  • Ethyl 2-amino-3-(benzyloxy)hexanoate

Uniqueness

Ethyl 2-amino-3-(benzyloxy)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a benzyloxy group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-amino-3-phenylmethoxypropanoate

InChI

InChI=1S/C12H17NO3/c1-2-16-12(14)11(13)9-15-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3

InChI Key

NQAGYKGGQHDABK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COCC1=CC=CC=C1)N

Origin of Product

United States

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